molecular formula C7H6N2O5 B162702 3-Methyl-2,4-dinitrophenol CAS No. 1817-66-9

3-Methyl-2,4-dinitrophenol

Cat. No.: B162702
CAS No.: 1817-66-9
M. Wt: 198.13 g/mol
InChI Key: LDWQQNOSQNSCTL-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:

The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).

Scientific Research Applications

3-Methyl-2,4-dinitrophenol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-Methyl-2,4-dinitrophenol involves its role as an oxidative phosphorylation uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in metabolic rate . This mechanism is similar to that of other dinitrophenols, which have been studied for their effects on metabolism and energy production.

Comparison with Similar Compounds

3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.

Properties

IUPAC Name

3-methyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWQQNOSQNSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073950
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-66-9
Record name Phenol, 3-methyl-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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